2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a phthalazinone core (4-oxo-3,4-dihydrophthalazin-1-yl) linked via an acetamide bridge to a 4-phenyl-substituted 1,3-thiazol-2-yl moiety. This structure combines two pharmacologically significant motifs:
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H14N4O2S/c24-17(10-15-13-8-4-5-9-14(13)18(25)23-22-15)21-19-20-16(11-26-19)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,23,25)(H,20,21,24) |
InChI Key |
RFGQPVQRGHZTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, which can be synthesized from phthalic anhydride and hydrazine. The thiazole ring can be synthesized separately from 2-aminothiophenol and a suitable aldehyde. These two intermediates are then coupled through an acylation reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide . For instance, derivatives containing phthalazine and thiazole rings have shown significant inhibitory effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study:
A study on thiazole-based compounds demonstrated their efficacy against glioblastoma cells, with some derivatives exhibiting IC50 values in the low micromolar range . This suggests that modifications to the thiazole or phthalazine moieties could enhance activity.
Antimicrobial Properties
Compounds with similar structures have also been evaluated for their antimicrobial activities. The presence of heterocyclic rings enhances lipophilicity, facilitating membrane penetration and improving biological activity against various pathogens.
Case Study:
Research on 1,3,4-oxadiazole derivatives indicated that modifications leading to increased lipophilicity significantly improved antimicrobial efficacy . This insight can be leveraged in designing new derivatives of This compound aimed at combating resistant bacterial strains.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by acting as an acetylcholinesterase inhibitor. This activity is crucial for conditions like Alzheimer's disease, where acetylcholine levels are diminished.
Case Study:
In a study focused on thiazole-containing compounds, several showed promising acetylcholinesterase inhibitory activities . Such findings suggest that derivatives of This compound could be explored for neuroprotective applications.
Mechanism of Action
The mechanism by which 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Phthalazinone-Thiazole Hybrids
Oxadiazole-Linked Derivatives
Compounds 4b, 4c, and 4d from incorporate a 1,3,4-oxadiazole-thio linker between the phthalazinone and acetamide groups. Key differences include:
| Compound | Substituent on Acetamide | Melting Point (°C) | Anti-Proliferative Activity (IC₅₀) |
|---|---|---|---|
| 4b | 4-Sulfamoylphenyl | >300 | Moderate activity (Not quantified) |
| 4c | p-Tolyl | 265–267 | Not reported |
| 4d | 4-Chlorophenyl | 206–208 | Not reported |
Key Observations :
- The oxadiazole-thio linker enhances rigidity and may influence solubility (e.g., 4b ’s high melting point >300°C).
Methoxy-Substituted Phthalazinone Derivatives
describes 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide, which replaces the phenyl group on the thiazole with pyridinyl and adds methoxy groups to the phthalazinone. This modification likely enhances π-π stacking interactions and solubility due to the pyridine’s basicity.
Thiazol-2-yl Acetamide Derivatives with Alternative Cores
Quinazolinone-Based Analogues
reports 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5), which replaces phthalazinone with quinazolinone. Key
| Compound | Melting Point (°C) | Yield (%) |
|---|---|---|
| 5 | 269.0 | 87 |
| 8 | 315.5 | 91 |
Key Observations :
- Quinazolinone derivatives exhibit higher melting points (e.g., 315.5°C for 8) compared to phthalazinone analogs, suggesting stronger intermolecular interactions.
- Thioacetamide linkages may improve metabolic stability compared to direct acetamide bonds.
Dichlorophenyl-Thiazole Acetamides
discusses 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which lacks the phthalazinone core but retains the thiazol-2-yl acetamide motif. The dichlorophenyl group induces steric and electronic effects, as seen in its twisted conformation (61.8° between phenyl and thiazole planes).
Functional Group Variations in Thiazole Acetamides
Sulfur-Containing Modifications
- 2-[(4-Fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (): Fluorine substitution may improve metabolic stability and binding affinity.
Amino-Substituted Derivatives
Biological Activity
Introduction
The compound 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that incorporates both phthalazine and thiazole moieties. This unique structural combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry. The presence of a 4-oxo group on the phthalazine ring is particularly significant as it may influence the compound's reactivity and interactions with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A phthalazine ring system.
- A thiazole ring.
- An acetamide functional group.
Biological Activities
Compounds similar to this compound have been reported to exhibit a range of biological activities:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The thiazole component in this compound may contribute to its effectiveness against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Anticancer Potential : Preliminary research indicates that phthalazine derivatives may possess anticancer activity by interacting with specific cellular targets such as tyrosine kinases .
The mechanism through which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : By binding to active sites of enzymes like COX or kinases, the compound may inhibit their activity, leading to reduced inflammation or cancer cell proliferation.
- Cellular Interaction : Molecular docking studies suggest that the compound may interact effectively with target proteins due to its structural features, enhancing its biological efficacy .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methodologies, including condensation reactions between appropriate thiazole and phthalazine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .
Case Studies
Several studies have evaluated the biological activity of related compounds:
These findings highlight the potential of incorporating both phthalazine and thiazole moieties in designing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
